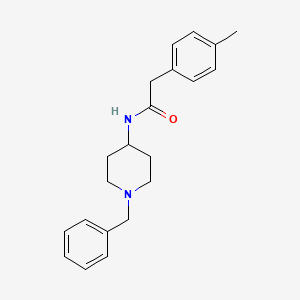

![molecular formula C11H15F3N4O2 B5500763 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with diketones or β-diketones in the presence of acid catalysts. For compounds similar to 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide, specific methodologies may include the reaction of ethyl cyanoacetate and trifluoroacetic anhydride, followed by subsequent reactions such as chloridization and condensation with aqueous hydrazine, as demonstrated in the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives (Wu et al., 2006). These synthetic routes highlight the versatility and complexity of synthesizing pyrazole derivatives with trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide, is characterized by the presence of a pyrazole ring, a core structure that influences their chemical behavior and interactions. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate the structural aspects of these compounds, providing a detailed understanding of their molecular geometry, electronic distribution, and potential sites for chemical reactions (Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity towards various chemical reagents, including nucleophiles and electrophiles. The trifluoromethyl group in compounds like 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide significantly influences their chemical properties, making them susceptible to nucleophilic attack and facilitating reactions such as acylation, alkylation, and cycloaddition. These reactions are crucial for further functionalization and modification of the core pyrazole structure, leading to a wide range of derivatives with diverse chemical and biological activities (Prabakaran et al., 2012).

科学的研究の応用

Synthesis and Medicinal Applications

Synthesis and Biological Evaluation of Amino Pyrazole Derivatives

Amino pyrazole derivatives, including compounds structurally similar to "3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide," have been synthesized and evaluated for their medicinal value. These compounds have demonstrated potential as antimicrobial agents, with several derivatives exhibiting good activity against microbes. The process involved the synthesis of an intermediate N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide, followed by several chemical reactions to produce the target amino pyrazole derivatives (Shah, Patel, & Karia, 2018).

Antileukemic and Antifungal Activities

Certain pyrazole derivatives have been explored for their antileukemic activity and stability, providing a basis for the potential therapeutic use of related compounds. The synthesized triazenopyrazoles showed significant activity in increasing the lifespan in leukemia assays, indicating their potential in antileukemic therapies (Shealy & O'dell, 1971).

Agricultural Applications

Nematocidal Activity of Pyrazole Carboxamide Derivatives

Research on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which share a similar chemical backbone with the queried compound, has shown that while these compounds have weak fungicidal activity, some exhibit significant nematocidal activity against Meloidogyne incognita, a type of parasitic nematode. This finding suggests potential agricultural applications in managing nematode infestations (Zhao et al., 2017).

Advanced Material and Chemical Synthesis

Synthesis of Fluorescent Molecules and Echinochloa Crus-Galli Inhibitors

A study on the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its use in creating novel fluorescent molecules and potential inhibitors of Echinochloa crus-galli, a pervasive weed, highlights the versatility of pyrazole derivatives in both material science and agriculture. This suggests that compounds similar to "3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide" could have applications beyond medicinal use (Wu et al., 2006).

将来の方向性

The combined information on pyrazoles will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part . This could lead to the development of new promising drugs with a wide range of applications.

特性

IUPAC Name |

5-propan-2-yl-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2/c1-6(2)7-5-8(18-17-7)9(19)15-3-4-16-10(20)11(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,19)(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUXJAWWGHSXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NCCNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5500686.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)